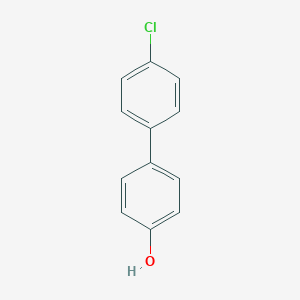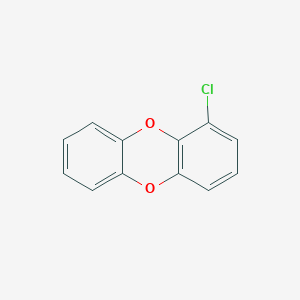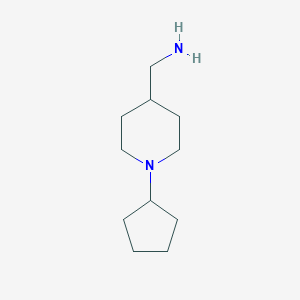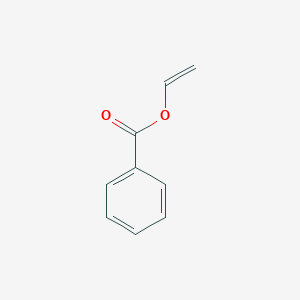
Vinyl benzoate
Übersicht
Beschreibung
Vinyl benzoate is an enoate ester obtained by the formal condensation of the carboxy group of benzoic acid with ethenol . It is used as a chemical reagent and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of vinyl benzoate has been studied via transesterification of vinyl acetate with benzoic acid, using a carbon-supported palladium catalyst . The optimized conditions for achieving high yields of vinyl benzoate were: reaction temperature 80°C, reaction time 10 hours, catalyst dosage 4.0 wt% of reactants, and benzoic acid/vinyl acetate molar ratio 1:11 .Molecular Structure Analysis
The molecular formula of Vinyl benzoate is C9H8O2 . The Vinyl benzoate molecule contains a total of 19 bonds. There are 11 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis
Vinyl benzoate is an enoate ester obtained by the formal condensation of the carboxy group of benzoic acid with ethenol . It is a metabolite observed in cancer metabolism .Physical And Chemical Properties Analysis
Vinyl benzoate has a molecular weight of 148.16 g/mol . It has a density of 1.07 g/mL at 25 °C, a melting point of -32 °C, and a boiling point of 95-96 °C/20 mmHg . Its refractive index is n20/D 1.529 .Wissenschaftliche Forschungsanwendungen
Polymer Film Reinforcement
Vinyl benzoate is used to esterify hemicellulose (HC), which is then reinforced with poly(vinyl alcohol) (PVA) and nano-zinc oxide (ZnO) to create functional composite films . These films exhibit flexibility, thermoplasticity, and UV-shielding ability. The esterification process enhances the solubility of HC and introduces a crystalline nature, allowing for tunable transition temperatures. The addition of PVA and ZnO improves thermal stability and creates a dense, rough network structure that promotes uniform insertion of ZnO into the matrix. These films have moderate tensile strength, good flexibility, and excellent UV-shielding properties, blocking over 99% of UV-A and UV-B radiation .
Electrolytes for Sodium Batteries
Vinyl benzoate forms the basis of an ABA triblock copolymer electrolyte designed for sodium battery applications . This electrolyte comprises a polymerized ionic liquid (PIL) ion-solvating block combined with NaFSI salt as an internal block and an ionophilic poly(vinyl benzoate) as an external block. The electrolyte shows promise for use in sodium metal cells and sodium–air batteries, with one formulation exhibiting an ionic conductivity at 70 °C of
4.2×10−5Scm−14.2 \times 10^{-5} S cm^{-1}4.2×10−5Scm−1
and an overpotential of 200 mV at 70 °C at 0.1 mA cm^2 .Chemical Reagent and Pharmaceutical Intermediates
Vinyl benzoate serves as a chemical reagent and is used in the synthesis of pharmaceutical intermediates . Its reactivity makes it suitable for various chemical transformations, contributing to the development of new drugs and therapeutic agents.
Biopolymer Modification
The modification of biopolymers through chemical processes like esterification with vinyl benzoate is an area of significant interest. This modification can improve the properties of biopolymers, making them more suitable for specific applications such as biodegradable packaging materials .
UV-Shielding Materials
The incorporation of vinyl benzoate into materials can impart UV-shielding capabilities. This is particularly useful in the development of protective coatings and films that require resistance to UV radiation .
Thermal Stability Enhancement
By introducing vinyl benzoate into polymer matrices, the thermal stability of the resulting composite materials can be increased. This is essential for applications that involve exposure to high temperatures or require materials that maintain their integrity under thermal stress .
Wirkmechanismus
Target of Action
Vinyl benzoate is an organic compound that primarily targets active alkenes in biochemical reactions . The compound’s role is to act as a recyclable auxiliary for C–O and C–S bond formation reactions under Brønsted acid catalysis .
Mode of Action
The mechanism of action of vinyl benzoate is based on the remote activation of an active alkene followed by intramolecular 5-exo-trig cyclization . This leads to a reactive intermediate that can react via a substrate-dependent S N 1 or S N 2 mechanism with alcohols and thiol nucleophiles, providing facile access to ether and thioether functionalities .
Biochemical Pathways
Vinyl benzoate affects the biochemical pathways involved in the synthesis of ethers and thioethers . The compound’s action influences the benzoate metabolism pathway, which is a key stage in the anaerobic degradation of a wide variety of complex chemical compounds .
Pharmacokinetics
It’s known that the compound has a boiling point of 95-96 °c/20 mmhg and a density of 107 g/mL at 25 °C . It’s soluble in methanol , indicating that it may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of vinyl benzoate.
Result of Action
The result of vinyl benzoate’s action is the formation of ethers and thioethers via Brønsted acid-catalyzed activation . This process provides a practically simple and useful method for the synthesis of these compounds .
Action Environment
The action of vinyl benzoate can be influenced by environmental factors such as the presence of Brønsted acids, which are necessary for the catalysis of the reactions involving this compound . Additionally, the compound’s stability may be affected by the presence of moisture, as it’s known to be moisture sensitive
Safety and Hazards
Vinyl benzoate is a combustible liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to keep it away from heat/sparks/open flames/hot surfaces . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Vinyl benzoate has potential for use in the production of eco-friendly alternatives to toxic and harmful conventional polyurethanes employed in adhesive and coating applications . Future research directions to overcome the slow curing process should explore the utilization of cyclic carbonates that can be more easily aminolyzed at room temperature .
Eigenschaften
IUPAC Name |
ethenyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCZZVUFDCZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-32-0 | |
| Record name | Benzoic acid, ethenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50227700 | |
| Record name | Vinyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl benzoate | |
CAS RN |
769-78-8 | |
| Record name | Vinyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1E7C1GGKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of vinyl benzoate?
A1: Vinyl benzoate has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol.
Q2: Is there spectroscopic data available for vinyl benzoate?
A2: Yes, researchers have used various spectroscopic techniques to characterize vinyl benzoate. Infrared (IR) spectroscopy has been used to identify specific functional groups within the molecule. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, has been employed to study the structure and dynamics of poly(vinyl benzoate) and compare it to other polymers. []
Q3: How does the addition of vinyl benzoate affect the properties of polyurethane?
A3: Graft polymerization of vinyl benzoate onto polyurethane enhances its tensile strength, improves shape recovery at low temperatures, and increases low-temperature flexibility without compromising tensile strain or shape retention. []
Q4: Can vinyl benzoate be used to modify wood properties?
A4: Yes, chemically modifying wood with vinyl benzoate can enhance its resistance to termite attack. [] This modification appears to be more effective than modification with vinyl acetate when compared at similar weight gains. []
Q5: How do clear coatings perform on wood modified with vinyl benzoate when exposed to weather?
A5: Clear coatings generally exhibit improved performance on wood treated with vinyl benzoate compared to untreated wood, especially when the coatings contain photostabilizers. [] Chromic acid treatment yielded the best overall coating performance. []
Q6: What are the characteristics of vinyl benzoate polymerization?
A6: Vinyl benzoate polymerization, often initiated by free radicals, tends to be slow and results in polymers with relatively low molecular weights. [, ] This behavior is attributed to the tendency of the growing polymer chain to add to the aromatic ring of the vinyl benzoate molecule, forming a stable, non-propagating radical. [, ]
Q7: How does vinyl benzoate behave in copolymerization reactions?
A7: Vinyl benzoate has been copolymerized with various monomers, including vinyl acetate, styrene, and dodecyl acrylate. [, , ] Reactivity ratios, determined through methods like Mayo-Lewis and Kelen-Tudos, provide insights into the copolymerization behavior. []
Q8: Can vinyl benzoate be used to create light-focusing materials?
A8: Yes, vinyl benzoate can be copolymerized with methyl methacrylate to create light-focusing plastic rods and fibers. [, , ] These materials exhibit a parabolic refractive-index distribution, enabling the focusing of light. [, , ] The properties of these materials can be tuned by adjusting copolymerization conditions. [, , ]
Q9: Are there any environmental concerns associated with polyethylene terephthalate (PET) bottles?
A11: Yes, studies have shown that PET bottles can release volatile organic compounds (VOCs) like nonanal, decanal, benzene, ethylbenzene, and vinyl benzoate, especially when exposed to high temperatures. [, ] The release of these compounds raises concerns about the potential migration of these substances into bottled water during manufacturing and storage. [, ]
Q10: What are the implications of vinyl benzoate being identified in PET bottles?
A12: The presence of vinyl benzoate, alongside other VOCs, in PET bottles emphasizes the importance of controlling temperatures during both PET bottle production and bottled water storage. [, ] Elevated temperatures can lead to increased generation and potential migration of these compounds into the water, raising potential health concerns. [, ]
Q11: What are potential areas for further research on vinyl benzoate?
A13:
* Exploring the use of different catalysts and reaction conditions for vinyl benzoate synthesis and polymerization. []* Investigating the potential of vinyl benzoate-based polymers in various applications like drug delivery systems, sensors, and optical devices. [] * Further investigating the environmental impact of vinyl benzoate release from PET bottles and developing mitigation strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


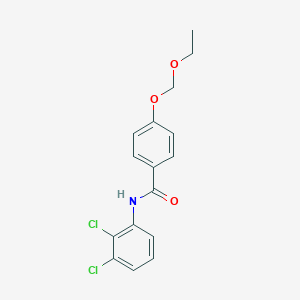
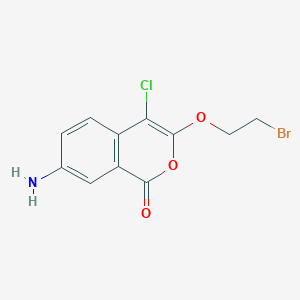


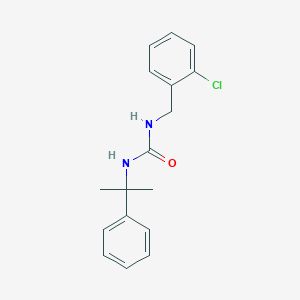
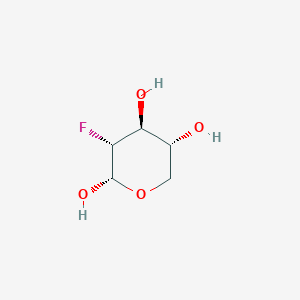
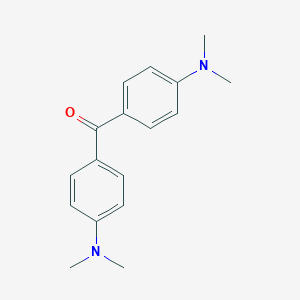
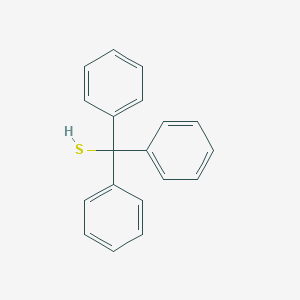

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
